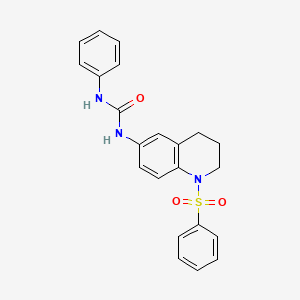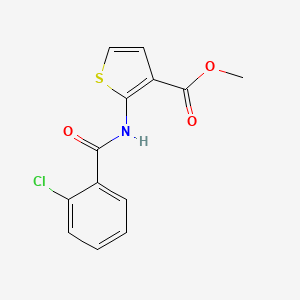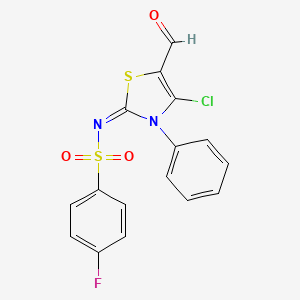![molecular formula C30H40ClNO3 B2593348 4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride CAS No. 1219372-51-6](/img/structure/B2593348.png)
4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride” is a complex organic compound. It contains an adamantane core, which is a type of diamondoid, and is known for its stability and unique geometric structure . The compound also includes a morpholinium group and a benzyl group .
Molecular Structure Analysis
The molecular formula of this compound is C24H36NO3 . It has an average mass of 386.547 Da and a monoisotopic mass of 386.268982 Da . The structure includes an adamantane core, a phenoxy group, a hydroxypropyl group, a benzyl group, and a morpholinium group .Applications De Recherche Scientifique
Steric Effects and Solvolysis
Adamantyl derivatives are often used to assess the ionizing power of solvents in solvolysis reactions. Okamoto et al. (1972) studied the SN1-type solvolysis of 1-adamantyl compounds, highlighting the role of steric effects and solvent properties. These compounds serve as reference materials for evaluating solvent effects due to the bulky nature of the adamantyl group, which impacts reaction kinetics and mechanisms (Okamoto, Matsubara, & Kinoshita, 1972).
Photodehydration and Antiproliferative Activity
The photodehydration reactions of hydroxyadamantyl derivatives have been explored for their potential to generate quinone methides with significant antiproliferative activity against cancer cell lines. Basarić et al. (2011) investigated the photophysical properties and biological activities of these compounds, demonstrating their relevance in developing novel therapeutic agents (Basarić, Cindro, Bobinac, Mlinarić-Majerski, Uzelac, Kralj, & Wan, 2011).
Drug Efflux Inhibition
The modification of adamantyl derivatives to improve solubility and bioavailability has significant implications for enhancing the efficacy of drug efflux inhibitors. Bajracharya et al. (2019) developed a ternary solid dispersion formulation of an adamantyl derivative, demonstrating improved in vivo activity as a breast cancer resistance protein (BCRP) inhibitor. This research underscores the potential of chemical modifications to overcome the limitations of poor water solubility in drug candidates (Bajracharya, Lee, Song, Kim, Lee, & Han, 2019).
Material Science Applications
Adamantyl groups have been incorporated into polymers to manipulate physical properties such as dielectric constants, solubility, and thermal stability. For instance, Ba et al. (2013) synthesized poly(aryl ether ketone) copolymers containing pendant adamantyl groups, achieving materials with low dielectric constants and high thermal stability, suitable for electronic applications (Ba, Geng, & Mu, 2013).
Supramolecular Chemistry
The unique structural features of adamantyl derivatives make them ideal candidates for the design of supramolecular structures with specific functionalities. Mastalerz (2018) discussed the development of shape-persistent organic cage compounds incorporating adamantyl units, highlighting their potential in gas storage and separation technologies (Mastalerz, 2018).
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-benzylmorpholin-4-ium-4-yl)propan-2-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40NO3.ClH/c32-28(21-31(10-12-33-13-11-31)20-23-4-2-1-3-5-23)22-34-29-8-6-27(7-9-29)30-17-24-14-25(18-30)16-26(15-24)19-30;/h1-9,24-26,28,32H,10-22H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGESHTWMMVTHFY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]1(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2593266.png)
![N-(4-fluorophenyl)-3-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)propanamide](/img/structure/B2593267.png)
![({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride](/img/structure/B2593269.png)

![2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol](/img/structure/B2593271.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593272.png)
![2-[[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2593274.png)
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2593275.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2593279.png)




amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593288.png)